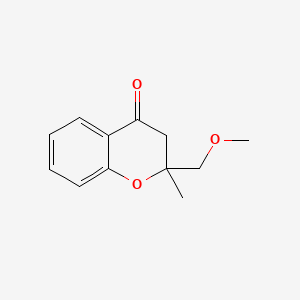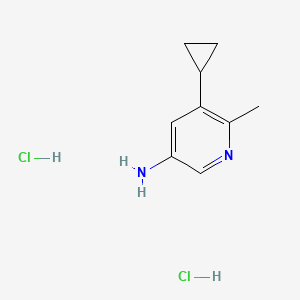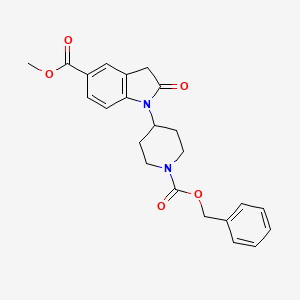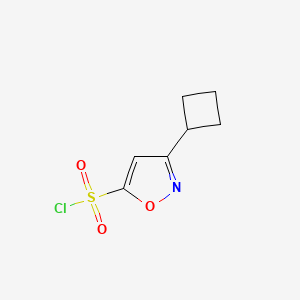
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyclobutyl group attached to the oxazole ring and a sulfonyl chloride functional group at the 5-position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutylamine with a suitable oxazole precursor in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) and requires the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield sulfonamide derivatives, while coupling reactions would result in the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: The compound can be used to modify biomolecules such as proteins and peptides, potentially altering their biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropyl-1,2-oxazole-5-sulfonyl chloride
- 3-Cyclohexyl-1,2-oxazole-5-sulfonyl chloride
- 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties to the compound. This can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds with different cycloalkyl groups.
Eigenschaften
Molekularformel |
C7H8ClNO3S |
|---|---|
Molekulargewicht |
221.66 g/mol |
IUPAC-Name |
3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)7-4-6(9-12-7)5-2-1-3-5/h4-5H,1-3H2 |
InChI-Schlüssel |
RTZYOKPGVAGCAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NOC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


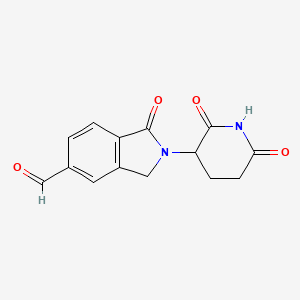
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
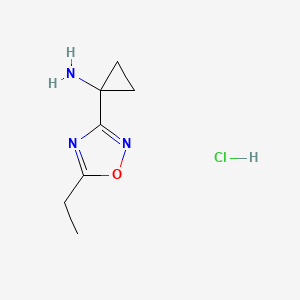
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)

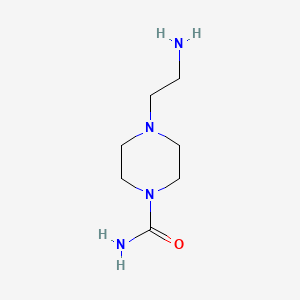
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)



